molecular formula C9H6F4O B1406355 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde CAS No. 1706458-33-4

2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde

Cat. No.: B1406355
CAS No.: 1706458-33-4
M. Wt: 206.14 g/mol
InChI Key: JLNLRURCJMGFHQ-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being this compound. The Chemical Abstracts Service registry number for this compound is 1706458-33-4, which serves as the primary identifier in chemical databases and literature. The compound is also catalogued under various alternative identifiers including the Molecular Design Limited number MFCD28054185, which facilitates identification across different chemical information systems.

The systematic numbering convention positions the aldehyde functional group at the 1-position of the benzene ring, establishing the reference point for all other substituents. The fluorine atom occupies the 2-position, creating an ortho relationship with the aldehyde group. The methyl substituent is located at the 5-position, while the trifluoromethyl group is positioned at the 3-position. This specific substitution pattern creates a unique electronic environment within the aromatic ring system, where electron-withdrawing fluorine and trifluoromethyl groups are balanced by the electron-donating methyl group.

Additional systematic identifiers include the International Chemical Identifier key JLNLRURCJMGFHQ-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation CC1=CC(=C(C(=C1)C(F)(F)F)F)C=O. These standardized representations enable precise identification and facilitate computational analysis of the molecular structure across various chemical informatics platforms.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C9H6F4O, indicating a composition of nine carbon atoms, six hydrogen atoms, four fluorine atoms, and one oxygen atom. This formula reveals the high degree of fluorination within the molecule, with fluorine atoms representing a significant portion of the total atomic composition. The molecular weight is precisely calculated as 206.14 grams per mole, reflecting the substantial contribution of the multiple fluorine atoms to the overall molecular mass.

The molecular composition demonstrates an interesting balance between the organic framework and halogen substitution. The carbon-to-hydrogen ratio of 1.5:1 indicates a highly aromatic character, while the presence of four fluorine atoms creates a fluorine-to-carbon ratio of approximately 0.44:1. This high fluorine content significantly influences the compound's physical and chemical properties, including its polarity, intermolecular interactions, and metabolic stability.

The distribution of heteroatoms within the molecule creates distinct regions of electron density. The carbonyl oxygen contributes to hydrogen bond accepting capability, while the fluorine atoms serve as both hydrogen bond acceptors and create regions of high electronegativity. The computational analysis reveals specific molecular descriptors including a topological polar surface area of 17.07 square angstroms and a calculated logarithmic partition coefficient (LogP) of 2.96542, indicating moderate lipophilicity despite the presence of polar functional groups.

Property Value Units
Molecular Weight 206.14 g/mol
Hydrogen Bond Acceptors 5 count
Hydrogen Bond Donors 0 count
Rotatable Bonds 1 count
Topological Polar Surface Area 17.07 Ų
Calculated LogP 2.96542 dimensionless

Crystallographic Data and Three-Dimensional Conformational Studies

The three-dimensional structure of this compound exhibits characteristics typical of substituted benzaldehydes while displaying unique features attributed to the specific fluorine substitution pattern. The molecular geometry is dominated by the planar benzene ring system, with substituents adopting positions that minimize steric interactions while maximizing electronic stabilization. The aldehyde group maintains coplanarity with the aromatic ring, allowing for optimal conjugation between the carbonyl π-system and the aromatic electrons.

The trifluoromethyl group adopts a staggered conformation relative to the benzene ring, with the carbon-fluorine bonds oriented to minimize steric clashes with adjacent substituents. The relatively small van der Waals radius of fluorine allows for close approach to the aromatic system without significant steric hindrance. The fluorine atom at the 2-position creates a specific geometric constraint, influencing the overall molecular shape and potentially participating in intramolecular interactions with the aldehyde oxygen.

Conformational analysis reveals limited rotational freedom within the molecule, with the primary source of flexibility arising from rotation around the bond connecting the trifluoromethyl group to the aromatic ring. However, this rotation is somewhat restricted due to the steric and electronic effects of neighboring substituents. The methyl group at the 5-position adopts an out-of-plane orientation that minimizes interactions with other substituents while maintaining optimal overlap with the aromatic π-system.

The molecular electrostatic potential surface demonstrates the pronounced effects of fluorine substitution, with regions of high electron density concentrated around the fluorine atoms and the carbonyl oxygen. These electronegative regions create distinctive patterns of charge distribution that influence intermolecular interactions and crystal packing arrangements. The computed molecular volume and surface area reflect the compact nature of the molecule despite the presence of multiple substituents.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for this compound through analysis of both proton and fluorine nuclei. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic patterns that reflect the unique substitution environment of the aromatic ring system. The aldehyde proton appears as a distinctive singlet in the downfield region, typically around 10 parts per million, due to the strong deshielding effect of the carbonyl group.

The aromatic proton signals appear in the expected aromatic region between 7-8 parts per million, with coupling patterns that reflect the specific substitution pattern. The limited number of aromatic protons, due to the extensive substitution of the benzene ring, results in a simplified aromatic region compared to less substituted benzaldehydes. The methyl group protons appear as a characteristic singlet in the aliphatic region, typically around 2-3 parts per million, with the exact chemical shift influenced by the electronic effects of the aromatic system.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides particularly valuable structural information for this highly fluorinated compound. The trifluoromethyl group exhibits a characteristic singlet, typically appearing around -63 parts per million, which is diagnostic for aromatic trifluoromethyl substituents. The individual fluorine atom at the 2-position appears at a different chemical shift, reflecting its distinct electronic environment compared to the trifluoromethyl fluorines.

Carbon-13 Nuclear Magnetic Resonance analysis reveals the complex electronic environment of the aromatic carbon atoms, with each carbon exhibiting distinct chemical shifts based on its substitution pattern and electronic environment. The carbonyl carbon appears significantly downfield, typically around 190 parts per million, while the aromatic carbons show the expected range of chemical shifts modified by the various substituent effects. The trifluoromethyl carbon exhibits characteristic splitting patterns due to coupling with the attached fluorine atoms.

Nuclear Magnetic Resonance Signal Chemical Shift Range Multiplicity Assignment
Aldehyde Proton 10.0-10.2 ppm Singlet CHO
Aromatic Protons 7.0-8.0 ppm Complex Aromatic CH
Methyl Protons 2.2-2.5 ppm Singlet CH₃
Trifluoromethyl Fluorines -62 to -64 ppm Singlet CF₃
Aromatic Fluorine -110 to -120 ppm Singlet ArF
Infrared and Raman Spectroscopic Features

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within this compound. The aldehyde carbonyl group exhibits a strong absorption band typically around 1700-1720 wavenumbers, with the exact frequency influenced by the electronic effects of the aromatic substituents. The electron-withdrawing nature of the fluorine substituents generally shifts this absorption to higher frequencies compared to unsubstituted benzaldehyde.

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches of the methyl group are observed around 2800-3000 wavenumbers. The aromatic carbon-carbon stretching vibrations create characteristic patterns in the 1400-1600 wavenumber region, with specific bands influenced by the substitution pattern of the benzene ring.

The carbon-fluorine stretching vibrations provide particularly diagnostic information for this fluorinated compound. The trifluoromethyl group exhibits characteristic absorptions in the 1100-1300 wavenumber region, with multiple bands reflecting the different vibrational modes of the CF₃ group. The aromatic carbon-fluorine stretch typically appears around 1200-1250 wavenumbers, providing clear evidence for the presence of the fluorine substituent directly attached to the aromatic ring.

Raman spectroscopy complements the infrared analysis by providing information about symmetric vibrational modes and aromatic ring breathing vibrations. The aromatic ring stretching modes appear prominently in the Raman spectrum, with frequencies characteristic of the specific substitution pattern. The symmetrical stretching vibrations of the trifluoromethyl group are particularly intense in Raman spectroscopy, providing additional confirmation of this functional group.

The combined infrared and Raman data create a comprehensive vibrational fingerprint for this compound, enabling unambiguous identification and structural confirmation. The presence of multiple fluorine-containing functional groups creates a complex but characteristic pattern of absorptions that distinguishes this compound from related structures.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular ion and fragmentation behavior of this compound. The molecular ion peak appears at mass-to-charge ratio 206, corresponding to the molecular weight of the intact compound. The isotope pattern of the molecular ion reflects the presence of multiple fluorine atoms, which do not contribute additional isotope peaks but influence the overall isotopic distribution through the carbon and other elements present.

The fragmentation pattern reveals characteristic losses that are diagnostic for the specific functional groups present in the molecule. Loss of the aldehyde hydrogen (mass 1) or the entire formyl group (mass 29) represents common fragmentation pathways for aromatic aldehydes. The presence of the trifluoromethyl group often leads to characteristic losses of fluorine atoms or the entire CF₃ group, creating fragment ions that provide structural information about the substitution pattern.

The aromatic ring typically remains intact during the initial fragmentation processes, with subsequent losses involving the various substituents. The electron-withdrawing nature of the fluorine substituents influences the stability of different fragment ions, often stabilizing certain charge distributions while destabilizing others. This creates a distinctive fragmentation pattern that serves as a molecular fingerprint for identification purposes.

Base peak analysis reveals the most stable fragment ions, which often correspond to aromatic systems that have lost one or more substituents while maintaining conjugation and charge delocalization. The relative intensities of different fragment ions provide quantitative information about the preferred fragmentation pathways and the relative stabilities of different structural motifs within the molecule.

The high-resolution mass spectrometric analysis enables determination of exact masses for fragment ions, providing additional structural confirmation and allowing differentiation from potential isomers or related compounds. The precise mass measurements confirm the molecular formula and provide information about the elemental composition of significant fragment ions, supporting the proposed structural assignments and fragmentation mechanisms.

Properties

IUPAC Name

2-fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5-2-6(4-14)8(10)7(3-5)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNLRURCJMGFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(F)(F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a fluorinated benzaldehyde precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst . The reaction conditions often include the use of a base, such as potassium carbonate (K2CO3), and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde with structurally related benzaldehyde derivatives from the provided evidence. Key differences in substituents, molecular weight, and physicochemical properties are highlighted.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point Key Applications/Notes
This compound (Target) C₁₀H₇F₄O ~234.16 (calculated) -F (position 2), -CH₃ (position 5), -CF₃ (position 3) Not reported Likely intermediate for pharmaceuticals/agrochemicals
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde C₁₃H₈F₃NO 251.20 -CF₃ (pyridine ring), benzaldehyde moiety at position 4 91–93°C Reagent for synthesis; priced at ¥25,800/g (90% purity)
2-(3-Chloropropanoyl)-5-(trifluoromethyl)benzaldehyde C₁₁H₈ClF₃O₂ 264.63 -Cl-propanoyl (position 2), -CF₃ (position 5) Not reported Intermediate with potential for further functionalization

Key Structural and Functional Differences:

Substituent Positions and Types: The target compound features ortho-fluoro and meta-trifluoromethyl groups, which may enhance steric hindrance and electronic effects compared to 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde (), where the trifluoromethyl group is part of a pyridine ring fused to the benzene. 2-(3-Chloropropanoyl)-5-(trifluoromethyl)benzaldehyde () contains a reactive chloropropanoyl group, making it a versatile intermediate for nucleophilic substitution reactions, unlike the target compound’s methyl and fluorine substituents .

Physicochemical Properties: The pyridine-containing analog () has a higher molecular weight (251.20 vs. ~234.16) and a defined melting point (91–93°C), suggesting greater crystallinity due to its heterocyclic structure . The target compound’s methyl group may improve lipophilicity compared to the chloropropanoyl group in , which introduces both hydrophobicity and reactivity .

Applications: Compounds like 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde are marketed as high-purity reagents (90% purity, priced at ¥25,800/g), indicating their use in precision synthesis . The absence of a pyridine or chloropropanoyl group in the target compound may limit its direct utility in certain reactions but could enhance stability in acidic or oxidative environments.

Research Findings and Implications

  • Electron-Withdrawing Effects : The trifluoromethyl and fluorine groups in the target compound are expected to deactivate the benzene ring, directing electrophilic substitution to specific positions. This contrasts with the pyridine-containing analog (), where the nitrogen atom further modulates reactivity .
  • Synthetic Versatility: While the chloropropanoyl derivative () offers a handle for further derivatization (e.g., nucleophilic acyl substitution), the target compound’s aldehyde group is more suited for condensation reactions (e.g., forming Schiff bases) .

Biological Activity

2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group and the fluorine substituent on the benzene ring significantly influence the compound's reactivity and interaction with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C9H6F4OC_9H_6F_4O. Its structure includes a benzaldehyde moiety with a fluorine atom at the 2-position, a methyl group at the 5-position, and a trifluoromethyl group at the 3-position. This configuration enhances lipophilicity and may improve membrane permeability, which is crucial for biological activity.

PropertyValue
Molecular FormulaC₉H₆F₄O
Molecular Weight224.14 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity Overview

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities, including enzyme inhibition and receptor binding. The specific biological activities of this compound have been explored in various studies, focusing on its potential as an anti-inflammatory agent, enzyme inhibitor, and anticancer compound.

Enzyme Inhibition

  • Monoamine Oxidase Inhibition : Studies have shown that halogenated benzaldehydes can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The presence of trifluoromethyl groups has been linked to increased potency in MAO inhibition, which may have implications for treating neurological disorders .
  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease by preventing the breakdown of acetylcholine .

Cytotoxicity and Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited selective toxicity, showing significant cell death in cancerous cells while sparing normal cells at lower concentrations. This selectivity is crucial for developing safer anticancer therapies.

Case Studies

  • Case Study on MAO Inhibition :
    • A synthesized derivative of this compound was tested for its inhibitory effects on MAO-B. Results indicated an IC50 value of approximately 0.69 μM, demonstrating high potency compared to non-fluorinated analogs .
  • Cytotoxicity Evaluation :
    • In a study involving Vero cells (African green monkey kidney cells), treatment with varying concentrations of the compound showed over 80% cell viability at concentrations up to 100 μg/mL, indicating low toxicity and potential safety for therapeutic use .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly enhances the biological activity of aromatic compounds. SAR studies suggest that:

  • The position of fluorine substituents affects binding affinity to target enzymes.
  • Trifluoromethyl groups improve lipophilicity, aiding cellular uptake and enhancing bioavailability.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde with high regioselectivity?

  • Methodological Answer : The compound can be synthesized via halogenation and Friedel-Crafts acylation strategies. For example, a halogen-directed trifluoromethylation approach may be employed using trifluoromethyl copper reagents under catalytic conditions to introduce the -CF₃ group at position 3. Fluorination at position 2 can be achieved via electrophilic aromatic substitution using Selectfluor™ or similar fluorinating agents. Purification is typically performed via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the aldehyde .
  • Key Data :
StepReagent/ConditionYield (%)Purity (%)Reference
TrifluoromethylationCuCF₃, DMF, 80°C65–7095
FluorinationSelectfluor™, CH₃CN, RT8598

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H NMR : Look for the aldehyde proton signal at δ 10.1–10.3 ppm (singlet). The methyl group at position 5 appears as a singlet at δ 2.3–2.5 ppm.
  • ¹⁹F NMR : The -CF₃ group resonates at δ -62 to -65 ppm (quartet), while the fluorine at position 2 appears at δ -110 to -115 ppm (doublet due to coupling with aromatic protons).
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
    Cross-validate with high-resolution mass spectrometry (HRMS) and compare with certified reference standards .

Advanced Research Questions

Q. What strategies mitigate steric and electronic challenges during cross-coupling reactions involving this compound?

  • Methodological Answer : The electron-withdrawing -CF₃ and -F groups deactivate the aromatic ring, necessitating Pd-catalyzed coupling under ligand-accelerated conditions. Use Buchwald-Hartwig amination with XPhos ligands or Suzuki-Miyaura coupling with Pd(PPh₃)₄ and Cs₂CO₃ as a base. Microwave-assisted synthesis (100–120°C, 30 min) improves reaction efficiency. Monitor reaction progress via LC-MS to avoid over-functionalization .
  • Key Data :
Reaction TypeCatalystLigandYield (%)
Suzuki-MiyauraPd(PPh₃)₄None55
Buchwald-HartwigPd(OAc)₂XPhos78

Q. How do computational studies (e.g., DFT) explain the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal that the -CF₃ group increases the electrophilicity of the aldehyde carbon by withdrawing electron density through σ- and π-channels. The fluorine at position 2 further polarizes the ring, directing nucleophilic attack to position 4 or 5. Solvent effects (e.g., DMSO) stabilize transition states, lowering activation barriers by 10–15 kcal/mol compared to non-polar solvents .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points and spectral data for fluorinated benzaldehyde derivatives?

  • Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Recrystallize the compound from a mixed solvent system (e.g., ethanol/water) to obtain a pure crystalline phase. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase). Cross-reference with certified standards (e.g., 2-Hydroxy-4-(trifluoromethyl)benzaldehyde, CAS 50823-87-5) to confirm spectral assignments .

Application-Oriented Questions

Q. What role does this compound play in the synthesis of bioactive trifluoromethylated heterocycles?

  • Methodological Answer : The aldehyde serves as a precursor for imine formation in the synthesis of pyrimidines and quinolines. For example, condensation with thiourea derivatives in acidic methanol (reflux, 12–24 hrs) yields trifluoromethyl-substituted pyrimidine-2-thiones, which exhibit kinase inhibitory activity (e.g., DDR1 inhibitors). Optimize reaction stoichiometry (1:1.2 aldehyde:thiourea) to minimize byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde
Reactant of Route 2
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2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.